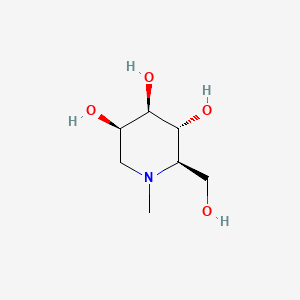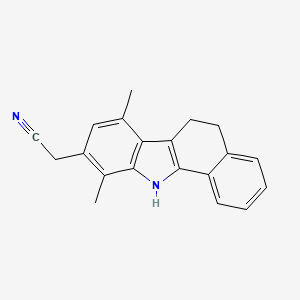
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- is a complex organic compound known for its unique structure and diverse applications This compound is part of the phenanthridine family, which is characterized by a three-ring structure with nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- involves multiple steps. The process typically starts with the preparation of the phenanthridine core, followed by the introduction of amino groups and other functional groups. Common reagents used in the synthesis include aniline derivatives, aldehydes, and various catalysts. The reaction conditions often involve high temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinium oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its ability to bind to DNA and proteins, making it useful in molecular biology research.
Medicine: Research has shown potential anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: It is used in the production of rigid polyamides and other advanced materials.
Mecanismo De Acción
The mechanism of action of Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- involves its interaction with molecular targets such as DNA and proteins. The compound can bind to the exterior of DNA through non-specific interactions, potentially interfering with DNA replication and transcription. This binding ability is also responsible for its anti-tumor and anti-viral effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridine: A simpler compound with a similar core structure but lacking the additional functional groups.
3,8-Diamino-6-phenylphenanthridine: A related compound with similar properties but different functional groups.
5,6-Dimethyl-1,10-phenanthroline: Another phenanthridine derivative with distinct chemical properties.
Uniqueness
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- stands out due to its complex structure and the presence of multiple amino groups, which enhance its binding affinity to DNA and proteins. This makes it particularly useful in biological and medical research.
Propiedades
Número CAS |
86388-76-3 |
|---|---|
Fórmula molecular |
C31H42N7O+ |
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-4-(3,8-diamino-5-methylphenanthridin-5-ium-6-yl)benzamide |
InChI |
InChI=1S/C31H41N7O/c1-38-29-21-25(34)11-13-27(29)26-12-10-24(33)20-28(26)30(38)22-6-8-23(9-7-22)31(39)37-19-5-18-36-16-3-2-15-35-17-4-14-32/h6-13,20-21,34-36H,2-5,14-19,32H2,1H3,(H3,33,37,39)/p+1 |
Clave InChI |
HFNWOGNHVQTCDI-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)NCCCNCCCCNCCCN)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


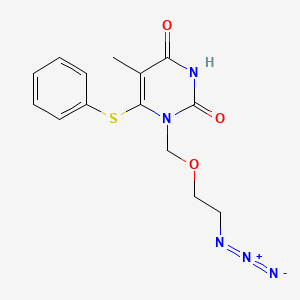
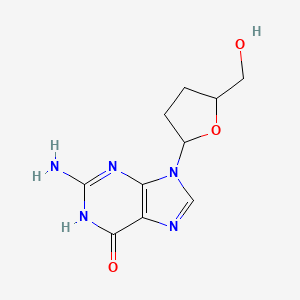
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
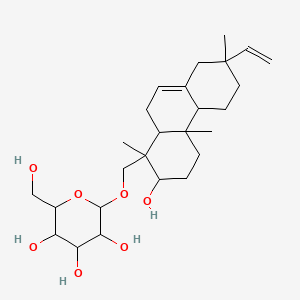
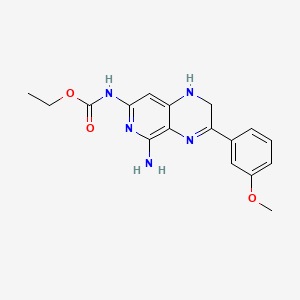

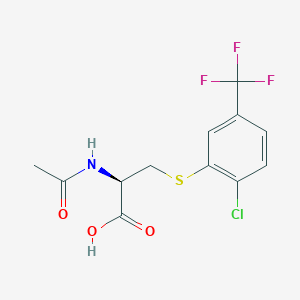
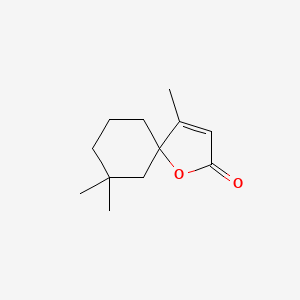

![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)

![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)
